molecular formula C22H18N2O B4176952 12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one

12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one

Cat. No.: B4176952
M. Wt: 326.4 g/mol
InChI Key: LNRWVRSKPSBSSA-UHFFFAOYSA-N
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Description

12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one is a complex organic compound that belongs to the class of acridine derivatives. Acridine and its analogues are known for their diverse applications in medicinal chemistry, including DNA intercalation, enzyme inhibition, and fluorescence properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dipyridinyl-1,3-propanediones with 2-hydrazinopyridine or phenylhydrazine to form the corresponding pyrazoles . This is followed by iodination at the 4-position of the pyrazole nucleus and further functionalization via Negishi cross-coupling using organozinc halides and palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Halogenating Agents: Iodine, bromine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one involves its interaction with molecular targets such as DNA and enzymes. As a DNA intercalator, it inserts itself between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription . This property makes it a potential candidate for anti-cancer therapies. Additionally, its ability to inhibit specific enzymes can be exploited in the development of targeted drugs.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one stands out due to its unique combination of a pyridinyl group and an acridine nucleus, which enhances its DNA intercalation ability and fluorescence properties. This makes it particularly valuable in both research and industrial applications.

Properties

IUPAC Name

12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c25-19-9-3-8-17-22(19)20(15-6-4-12-23-13-15)21-16-7-2-1-5-14(16)10-11-18(21)24-17/h1-2,4-7,10-13,20,24H,3,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRWVRSKPSBSSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C3=C(N2)C=CC4=CC=CC=C43)C5=CN=CC=C5)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
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12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
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12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
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12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
Reactant of Route 5
12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
Reactant of Route 6
12-pyridin-3-yl-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one

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